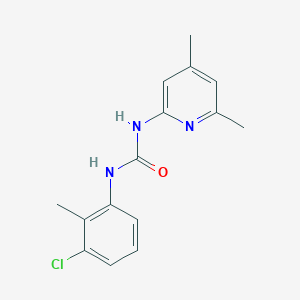![molecular formula C26H24N2O2 B5422036 2-[2-(4-isopropylphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5422036.png)
2-[2-(4-isopropylphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinones are a class of organic compounds with a bicyclic structure, which includes two fused rings, a benzene ring and a pyrimidine ring . They are considered significant heterocyclic compounds due to their potential pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinazolinones often involves the reaction of anthranilic acid derivatives with formamide at high temperatures, a process known as the Niementowski reaction .Molecular Structure Analysis
The molecular structure of quinazolinones consists of a fused bicyclic system with a benzene ring and a pyrimidine ring . The specific substituents at the 2, 3, and 4 positions can greatly influence the properties and biological activity of the compound.Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The reactivity of the 2-methyl group and the 3-amino group can also be significant .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones depend on their specific structure and substituents. For example, the melting point, boiling point, density, and solubility can vary significantly .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-18(2)20-14-11-19(12-15-20)13-16-25-27-24-10-5-4-9-23(24)26(29)28(25)21-7-6-8-22(17-21)30-3/h4-18H,1-3H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHUAGZXBFZMKS-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[5-(3-bromophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5422003.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422005.png)
![3-[(dimethylamino)methyl]-1-(2-propylisonicotinoyl)-3-piperidinol](/img/structure/B5422011.png)
![N-cyclopropyl-6-methyl-N-[(5-methyl-2-thienyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5422017.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5422032.png)
![3-[(3-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5422041.png)
![5,6-dimethyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5422048.png)
![5-nitro-6-[2-(3-pyridinyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5422054.png)
![N-(2,6-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5422057.png)
![3-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5422061.png)
